1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile
Description
1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a carbonitrile group and at the 1-position with a 2-hydroxy-3-(naphthalen-1-yloxy)propyl chain.
Properties
CAS No. |
65919-67-7 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C19H22N2O2/c20-12-15-8-10-21(11-9-15)13-17(22)14-23-19-7-3-5-16-4-1-2-6-18(16)19/h1-7,15,17,22H,8-11,13-14H2 |
InChI Key |
AZUJXUZKDLXSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)CC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy-propyl intermediate. This intermediate is then reacted with piperidine and a suitable cyanating agent to introduce the carbonitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a ligand for binding studies with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy-naphthalenyloxy group allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
Structural Differences :
- Naphthalene substitution : The analog has a naphthalen-2-yloxy group (position 2) vs. naphthalen-1-yloxy (position 1) in the target compound.
- Piperidine substitution: A quinolin-3-yl group replaces the carbonitrile at the 4-position.
Functional Insights :
Implications for Target Compound :
- The naphthalen-1-yloxy substitution in the target compound may alter receptor binding kinetics or selectivity compared to the naphthalen-2-yloxy analog.
- The carbonitrile group’s electron-withdrawing nature could enhance metabolic stability compared to the hydroxylated quinolin-3-yl group .
N-Arylpiperazine Derivatives with Antimicrobial Activity
Structural Differences :
- Core Structure : These compounds feature a piperazine ring (vs. piperidine) with aryl carbamoyloxy and trifluoromethylphenyl substituents.
- Functional Groups : Lack the naphthalene and carbonitrile moieties.
Functional Insights :
- Antimicrobial Activity : 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride showed efficacy against Mycobacterium kansasii (comparable to isoniazid) .
- Structure–Activity Relationship (SAR) : Lipophilicity and steric bulk from trifluoromethyl groups correlate with enhanced mycobacterial inhibition .
Implications for Target Compound :
- The absence of carbamoyloxy or trifluoromethyl groups in the target compound likely precludes significant antimicrobial activity.
- The piperidine-carbonitrile core may favor neurological targets over antimicrobial ones due to reduced lipophilicity .
Ethyl Piperidine Carboxylate Derivatives
Structural Differences :
- Substituents: Ethyl esters and methoxyimino groups replace the naphthalenyloxy and carbonitrile groups.
Functional Insights :
Implications for Target Compound :
- The target compound’s carbonitrile group may offer greater synthetic flexibility for further derivatization compared to ester or imino groups .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Primary Activity | Ki/EC50 (nM) | Selectivity Notes |
|---|---|---|---|---|---|
| Target Compound | Piperidine | Naphthalen-1-yloxy, carbonitrile | Not reported | N/A | Hypothesized 5-HT receptor focus |
| 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol | Piperidine | Naphthalen-2-yloxy, quinolin-3-yl | 5-HT1F antagonist | 11 (5-HT1F) | >30-fold selectivity over 5-HT2B |
| N-Arylpiperazine derivatives | Piperazine | Carbamoyloxy, trifluoromethylphenyl | Antimicrobial | N/A | Active against M. kansasii |
| Ethyl piperidine carboxylates | Piperidine | Ethyl ester, methoxyimino | Synthetic intermediate | N/A | N/A |
Research Findings and Implications
- Receptor Specificity : The naphthalenyloxy substitution position (1 vs. 2) may critically influence serotonin receptor binding. Position 2 in the analog conferred 5-HT1F selectivity, while position 1 in the target compound could shift affinity toward other 5-HT subtypes .
- Biological Niche : Unlike antimicrobial N-arylpiperazines, the target compound’s structure aligns more closely with CNS-targeted agents, suggesting prioritization for neurological studies .
Biological Activity
1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile, also known by its CAS number 65919-67-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 310.39 g/mol. The compound features a piperidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 65919-67-7 |
| Molecular Formula | C₁₉H₂₂N₂O₂ |
| Molecular Weight | 310.39 g/mol |
| LogP | 2.75 |
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of compounds related to this compound against various cancer cell lines. For instance, a derivative was tested against MDA-MB-231, A549, and MIA PaCa-2 cell lines, showing promising results with IC50 values indicating effective inhibition of cell viability .
Case Study: Cytotoxicity Evaluation
In a comparative study, the derivative exhibited IC50 values of 10.7 µM for MDA-MB-231, 7.7 µM for A549, and 7.3 µM for MIA PaCa-2 cells. These results were comparable to established chemotherapeutic agents such as etoposide and camptothecin .
The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of calcium channels. Compounds similar to this piperidine derivative have been identified as selective inhibitors of T-type calcium channels, which play a crucial role in cancer cell proliferation .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that derivatives of this compound exhibit favorable absorption characteristics and low toxicity profiles. For example, an LD50 value of approximately 2.8–2.9 mol/kg was observed in rat models, suggesting a low acute toxicity risk . Additionally, permeability studies using Caco-2 cells indicate good intestinal absorption potential.
In Silico Studies
Recent advancements in computational chemistry have facilitated the prediction of biological activity spectra for piperidine derivatives using tools like PASS (Prediction of Activity Spectra for Substances). These studies suggest that such compounds may interact with various biological targets including enzymes and receptors involved in cancer progression and central nervous system disorders .
Summary of In Silico Findings
| Biological Activity | Predicted Interaction |
|---|---|
| Anticancer | Yes |
| CNS Disorders | Yes |
| Antimicrobial | Yes |
| Local Anesthetic | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
